2-(1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that is part of a broader class of 1,2,4-triazole derivatives. These compounds are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The core structure of 2-(1H-1,2,4-triazol-1-yl)acetamide consists of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to an acetamide group .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-triazol-1-yl)acetamide and related derivatives is typically confirmed using spectroscopic methods such as 1H NMR, IR, and mass spectrometry. In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms within the compound . Computational studies, including density functional theory (DFT), can be employed to predict bond angles, bond lengths, and the reactivity of the compound based on its frontier molecular orbitals .
Chemical Reactions Analysis
The 1,2,4-triazole core is known to participate in various chemical reactions, which can be utilized to synthesize a wide array of derivatives with different substituents. These reactions include nucleophilic substitution, cycloadditions, and the formation of salts with organic and inorganic bases . The reactivity of the triazole ring allows for the introduction of various functional groups, which can significantly alter the physical, chemical, and biological properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives are closely related to their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications. The presence of different substituents on the triazole ring can lead to a wide range of properties, making these compounds versatile in their potential uses. The biological activities, such as antiviral, virucidal, antimicrobial, and antibacterial properties, are also significant aspects of these compounds, with some showing promising results against various pathogens .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide involves using 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. Optimal conditions for this synthesis include a reaction temperature of approximately 80℃ and a reaction time of 4 hours, yielding 87.5% of the product. The product is characterized using NMR, MS, IR, and elemental analysis (Yin, 2010).
Pharmacological Potential
- 1,2,4-Triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have shown considerable synthetic and pharmacological potential. Their physical, physico-chemical, and biological properties suggest potential for widening the spectrum of synthesized derivatives and biological activity, including antiexudative properties (Chalenko et al., 2019).
Biological Assessment
- A study on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including 2-(1H-1,2,4-triazol-1-yl)acetamide, and their biological assessment reveals the potential for these compounds to have interesting biological properties. The synthesized compounds were evaluated for their pharmacological activity, suggesting potential applications in medicinal chemistry (Karpina et al., 2019).
Antimicrobial Screening
- The antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which include 2-(1H-1,2,4-triazol-1-yl)acetamide, revealed significant antibacterial, antifungal, and anti-tuberculosis activity. These findings demonstrate the pharmaceutical relevance of 1,2,4-triazole ring systems (MahyavanshiJyotindra et al., 2011).
Safety And Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on the scaffold of 1,2,4-triazole derivatives are needed to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRMZGYSACOJJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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